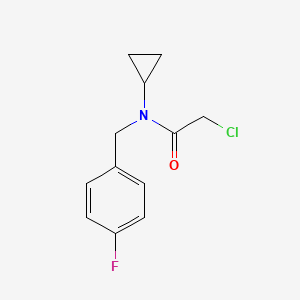

2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide

Description

2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide is a chloroacetamide derivative characterized by a cyclopropylamine group and a 4-fluorobenzyl substituent. Its molecular formula is C₁₃H₁₄ClFNO, with a molecular weight of 266.71 g/mol. The compound’s structure features a central acetamide backbone, where the chlorine atom at the α-position enhances electrophilic reactivity, enabling participation in cross-coupling reactions . The 4-fluorobenzyl group contributes electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions, while the cyclopropyl ring introduces steric constraints that modulate conformational flexibility .

This compound has been investigated in enantioselective Pd-catalyzed cyclizations, where its chloroacetamide moiety acts as a reactive handle for forming C(sp³)–C(sp³) bonds. The efficiency of these reactions depends critically on carboxylate ligands (e.g., t-BuCO₂H), which stabilize palladium intermediates .

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO/c13-7-12(16)15(11-5-6-11)8-9-1-3-10(14)4-2-9/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHCCDSYAPFRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=C(C=C2)F)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of N-cyclopropyl-N-(4-fluorobenzyl)amine

This intermediate is synthesized via nucleophilic substitution between cyclopropylamine and 4-fluorobenzyl chloride . The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere. A base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to neutralize HCl generated during the reaction.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF or DMF |

| Temperature | 0–25°C (gradual warming) |

| Molar Ratio | 1:1.2 (amine:benzyl chloride) |

| Reaction Time | 12–24 hours |

| Yield | 65–78% |

Challenges include minimizing dialkylation (formation of tertiary amine byproducts) and ensuring regioselectivity. Excess cyclopropylamine (1.2–1.5 equivalents) and controlled addition rates improve monoalkylation efficiency.

Step 2: Acetylation with Chloroacetyl Chloride

The secondary amine undergoes acetylation with chloroacetyl chloride in the presence of a base. Dichloromethane (DCM) or ethyl acetate is commonly used as the solvent.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DCM or ethyl acetate |

| Temperature | 0–5°C (initially), then 25°C |

| Base | Triethylamine or NaHCO₃ |

| Molar Ratio | 1:1.1 (amine:chloroacetyl chloride) |

| Reaction Time | 2–4 hours |

| Yield | 80–89% |

The exothermic nature of the reaction necessitates slow addition of chloroacetyl chloride to prevent decomposition. Post-reaction workup involves washing with aqueous HCl (1M) to remove unreacted starting materials, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.

Alternative Methodologies and Optimization

One-Pot Synthesis

A streamlined one-pot approach combines both steps without isolating the intermediate amine. This method reduces purification steps but requires precise stoichiometric control:

-

Cyclopropylamine and 4-fluorobenzyl chloride are reacted in THF with K₂CO₃ at 25°C for 12 hours.

-

Chloroacetyl chloride is added directly to the mixture at 0°C, followed by stirring for 4 hours.

Key Advantages:

Catalytic Approaches

Palladium-catalyzed coupling methods, inspired by similar acetamide syntheses, have been explored for specialized applications. For example:

-

Buchwald-Hartwig Amination: Aryl halides and amines are coupled using Pd(OAc)₂ and Xantphos as ligands. However, this method is less efficient for aliphatic amines like cyclopropylamine.

Analytical Characterization

Post-synthesis validation employs multiple techniques to confirm structural integrity and purity:

Spectroscopic Analysis

Chromatographic Purity

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages in heat management and reproducibility. A representative protocol adapted from involves:

-

Flow Rate: 0.15 mL/min for amine solution, 0.015 mL/min for chloroacetyl chloride.

-

Residence Time: 20 minutes at 90°C.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the benzyl position.

Reduction: Reduction reactions could target the chloroacetamide core or the aromatic ring.

Substitution: Nucleophilic substitution reactions can occur at the chloro group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Recent studies have focused on the antimicrobial properties of 2-chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide, particularly its effectiveness against various strains of bacteria, including Klebsiella pneumoniae.

Case Study: Synergistic Effects with Antibiotics

A study investigated the combination of this acetamide with conventional antibiotics such as ciprofloxacin and meropenem. The results indicated:

- Additivity : When combined with ciprofloxacin and cefepime.

- Synergism : Observed with meropenem and imipenem.

This suggests that the acetamide can enhance the effectiveness of existing antibiotics, potentially allowing for lower dosages and reduced side effects.

Table 1: Minimum Inhibitory Concentrations (MICs)

| Compound | MIC (µg/mL) | Effectiveness |

|---|---|---|

| 2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide | 512 | Moderate |

| Ciprofloxacin | Varies | High |

| Meropenem | Varies | High |

The study's findings suggest that further exploration into the acetamide's mechanisms could lead to its use as an adjunct therapy in clinical settings where antibiotic resistance is prevalent .

Structure-Activity Relationship (SAR) Studies

The compound's structure lends itself to modifications that could enhance its biological activity. SAR studies have shown that altering substituents on the benzyl group or cyclopropyl moiety can lead to significant changes in potency and selectivity against bacterial targets.

Insights from SAR Studies

- Modifications to the benzylamine template have yielded compounds with improved inhibitory activity against prostate cancer cells, indicating potential applications beyond antimicrobial use .

- The introduction of different functional groups has been shown to affect both solubility and cellular uptake, which are critical for therapeutic efficacy.

Future Directions in Research

Given its promising results in preliminary studies, future research directions may include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Exploring further combinations with other classes of antibiotics to combat multi-drug resistant organisms.

- Structural Optimization : To improve potency and reduce toxicity through computational modeling and synthesis of analogs.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations:

Electronic Effects : The 4-fluoro substituent in the target compound enhances electrophilicity compared to methoxy (electron-donating) analogs like 2-chloro-N-cyclopropyl-N-(4-methoxybenzyl)-acetamide, which show reduced reactivity in Pd-catalyzed cyclizations .

Biological Activity : Thiazole-containing analogs (e.g., 2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide) exhibit antimicrobial properties due to heterocyclic motifs, whereas the target compound’s pharmacological profile remains less explored .

Pharmacological and Biochemical Comparisons

- Enzyme Inhibition : Acetamides with hydrophobic extensions (e.g., N-phenethyl groups) show enhanced inhibition of 17β-HSD2, a steroid-metabolizing enzyme. The target compound’s 4-fluorobenzyl group may similarly engage hydrophobic pockets but lacks the second aromatic ring critical for high-affinity binding .

- Antimicrobial Activity : While benzo[d]thiazol-5-ylsulfonyl piperazine acetamides (e.g., compound 47 in ) exhibit gram-positive antibacterial activity, the target compound’s cyclopropyl group may limit membrane penetration compared to bulkier N-alkyl chains .

Research Findings and Data Tables

Table 2: Catalytic Performance in Pd-Mediated Reactions

Biological Activity

2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₁₄ClFN₂O

- Molar Mass : 246.70 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustration)

The biological activity of 2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis, similar to other acetamides that act on penicillin-binding proteins (PBPs) .

- Receptor Interaction : It may modulate receptor activity on cell membranes, influencing various signaling pathways.

- Gene Expression Alteration : The compound could potentially affect the expression of genes involved in cellular processes, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that 2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

The presence of the chloro substituent is believed to enhance the compound's stability and binding affinity to target enzymes, improving its antibacterial efficacy .

Anticancer Properties

In addition to its antimicrobial potential, this compound has been investigated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : The compound may cause cell cycle disruption in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : It could elevate ROS levels in cancer cells, triggering oxidative stress and subsequent cell death.

Case Studies

-

Study on Klebsiella pneumoniae

- A study evaluated the antibacterial activity of 2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide against Klebsiella pneumoniae. Results showed a significant reduction in bacterial viability at MIC values as low as 8 µg/mL. The study also assessed cytotoxicity and found favorable results for future in vivo testing .

- Combination Therapy with Antibiotics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling chloroacetyl chloride with cyclopropylamine and 4-fluorobenzylamine derivatives. Stepwise amidation under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) is critical to avoid side reactions. Reaction optimization may include temperature control (e.g., maintaining 273 K to suppress hydrolysis) and stoichiometric adjustments, as seen in analogous acetamide syntheses . Low yields (2–5%) in similar compounds highlight the need for purification via column chromatography or recrystallization .

Q. How should researchers characterize the compound’s crystalline structure to confirm purity and stereochemistry?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualization . Key parameters include bond lengths (e.g., C–Cl: ~1.74 Å, C–O: ~1.23 Å) and angles, validated against databases like the Cambridge Structural Database. Intramolecular hydrogen bonds (e.g., C–H⋯O) and packing interactions (N–H⋯O) should be analyzed to confirm structural integrity .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties such as solubility and stability?

- Methodology : SC-XRD reveals that N–H⋯O hydrogen bonds and π-π stacking between aromatic rings stabilize the crystal lattice, reducing solubility in nonpolar solvents . Computational modeling (e.g., DFT calculations) can quantify interaction energies. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate thermal degradation with lattice energy .

Q. What strategies can resolve contradictions in spectroscopic data interpretation, particularly between NMR and mass spectrometry results?

- Methodology : Discrepancies often arise from isotopic patterns (e.g., chlorine/fluorine splitting in MS) or solvent-induced shifts in NMR. Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., vs. ) and heteronuclear 2D NMR (e.g., - HSQC) to assign ambiguous peaks. Cross-validate with IR spectroscopy for functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. How can researchers design experiments to probe the compound’s potential bioactivity while mitigating cytotoxicity risks?

- Methodology : Prioritize in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes or GPCRs. For in vitro assays, use cell lines with high metabolic activity (e.g., HepG2 for liver toxicity screening) and dose-response curves to determine IC. Structural analogs with known pharmacological profiles (e.g., chloramphenicol derivatives) provide reference toxicity thresholds .

Data Analysis and Contradiction Management

Q. What analytical approaches validate the compound’s stability under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm) monitor degradation products. Compare retention times and peak areas against fresh samples. For hygroscopicity, dynamic vapor sorption (DVS) quantifies moisture uptake, which correlates with hydrolysis rates .

Q. How can crystallographic data resolve discrepancies in molecular conformation predicted by computational models?

- Methodology : Overlay SC-XRD-derived structures with DFT-optimized geometries (e.g., using Mercury software). Discrepancies in dihedral angles (e.g., cyclopropyl vs. benzyl ring orientation >5°) indicate force field inaccuracies. Refine computational models by incorporating torsional constraints from experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.